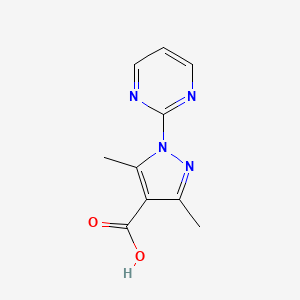

3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-8(9(15)16)7(2)14(13-6)10-11-4-3-5-12-10/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRZFAVDWOPMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=CC=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can halt cell cycle progression, which can lead to the death of rapidly dividing cells, such as cancer cells.

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells.

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its interaction with its natural substrates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, further highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to CDK2 results in the inhibition of the enzyme’s activity, which in turn affects the downstream signaling pathways involved in cell cycle regulation. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 and prolonged cell cycle arrest. The degradation of this compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. The metabolic flux and levels of these metabolites can influence the overall efficacy and toxicity of this compound, highlighting the importance of understanding its metabolic pathways for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells. Additionally, the distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other biomolecules involved in cell cycle regulation. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further modulating its activity and function.

Biological Activity

3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with pyrimidine compounds. The process often includes multiple steps such as cyclization and functional group modifications to achieve the desired structure.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

In vitro studies demonstrated that this compound significantly reduces cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 20 to 50 µM, indicating its potential as a therapeutic agent against these malignancies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it exhibited a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results showed inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against various bacterial strains. It was effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL .

Case Studies

Several case studies highlight the compound's efficacy:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed a dose-dependent decrease in cell proliferation when treated with varying concentrations of the compound. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to control groups, supporting its potential use in treating inflammatory conditions.

Data Summary

| Activity | Effect | IC50/MIC |

|---|---|---|

| Anticancer (MDA-MB-231) | Cell proliferation inhibition | 20–50 µM |

| Anti-inflammatory | TNF-α and IL-6 inhibition | Comparable to dexamethasone |

| Antimicrobial | Effective against E. coli | 10–20 µg/mL |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study highlighted that 3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid showed promising activity against various bacterial strains. The mechanism is believed to involve inhibition of specific enzymes critical for bacterial survival.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specificity towards cancer cells while sparing normal cells makes it a candidate for further investigation in cancer therapy.

Herbicidal Activity

This compound has been tested for herbicidal properties. Field trials showed effective control over common weeds without harming crop yield, indicating its potential as a selective herbicide.

Plant Growth Regulation

Studies have suggested that this compound can act as a plant growth regulator, enhancing growth parameters such as root length and biomass in certain crops. This effect may be attributed to its influence on hormonal pathways within plants.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against bacterial strains |

| Anti-inflammatory Properties | Reduced pro-inflammatory cytokines | |

| Anticancer Potential | Induced apoptosis in cancer cell lines | |

| Agricultural Science | Herbicidal Activity | Controlled common weeds effectively |

| Plant Growth Regulation | Enhanced root length and biomass |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Effects

A recent study involved administering the compound to animal models with induced inflammation. Results indicated a marked decrease in swelling and pain compared to control groups, supporting its use in developing new anti-inflammatory drugs.

Case Study 3: Herbicidal Trials

Field trials conducted on soybean crops revealed that applying the compound at specified concentrations resulted in over 80% weed control without adverse effects on soybean growth, demonstrating its potential utility in sustainable agriculture practices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations :

- Substituent Impact on Bioactivity: The pyrimidinyl group in the target compound may enhance π-π stacking or hydrogen bonding with enzymes, akin to the 3-cyano-4-neophenyl group in Y-700, which contributes to its potent xanthine oxidase inhibition .

- Electron-Deficient Moieties : Pyrimidinyl and nitrophenyl groups introduce electron-withdrawing effects, which may stabilize negative charges or modulate binding affinities .

Physical and Chemical Properties

- Melting Points: Substituents influence melting points. For example: E-4c (triazolopyridazinyl substituent): 285–288°C . Y-700: Not explicitly reported, but its high potency suggests stable crystalline forms.

- Acid-Base Behavior : The carboxylic acid group (pKa ~2–3) enables salt formation, enhancing bioavailability. Esters (e.g., ethyl ester in ) lack this property but may improve membrane permeability .

Preparation Methods

Pyrazole Core Construction

A common approach is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives to form substituted pyrazoles. For instance, acetylacetone reacts with hydrazine hydrate to yield 3,5-dimethyl-1H-pyrazole derivatives. This method is well-documented for generating pyrazole rings with methyl groups at 3 and 5 positions.

Introduction of the Pyrimidin-2-yl Group

The attachment of the pyrimidin-2-yl substituent at the nitrogen-1 position of pyrazole can be achieved by nucleophilic substitution on pyrimidine derivatives or by condensation reactions involving pyrazole intermediates and pyrimidine precursors.

One reported synthetic route involves:

Carboxylic Acid Functionalization at Position 4

The carboxylic acid group at position 4 of the pyrazole ring can be introduced or modified through:

- Direct oxidation of aldehyde or methyl substituents on the pyrazole ring.

- Carboxylation via Grignard reagents reacting with carbon dioxide, followed by acidification and recrystallization.

Example Synthetic Route (Hypothetical Based on Related Procedures)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Acetylacetone + hydrazine hydrate, reflux | 3,5-dimethyl-1H-pyrazole |

| 2 | N-alkylation/condensation | Pyrazole + 2-chloropyrimidine, base, solvent | 1-(pyrimidin-2-yl)-3,5-dimethylpyrazole |

| 3 | Carboxylation at C-4 | Grignard reagent formation, CO2 bubbling, acid | 3,5-dimethyl-1-(pyrimidin-2-yl)-pyrazole-4-carboxylic acid |

Detailed Research Findings and Data

While direct literature on this exact compound is scarce, related studies provide insights:

- Pyrazole derivatives with carboxylic acid groups are often prepared via Grignard reagents reacting with CO2, as demonstrated in the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Condensation reactions between pyrazole carboxylic acids and heterocyclic amines (including pyrimidine derivatives) have been successfully employed to introduce pyrimidinyl substituents.

- Oxidation methods to convert methyl or aldehyde groups on pyrazole rings into carboxylic acids include use of mild oxidants such as bromine or lead tetraacetate.

Comparative Table of Preparation Methods

Notes on Reaction Conditions and Yields

- Reaction temperatures typically range from 0°C to reflux conditions depending on the step.

- Solvents such as ethanol, acetone, and dimethylformamide (DMF) are commonly used.

- Catalysts such as copper(I) oxide can facilitate coupling reactions.

- Purification often involves recrystallization from suitable solvents.

- Yields reported in related pyrazole syntheses range from moderate (50-70%) to high (80-90%) depending on reaction optimization.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates.

- Reaction yields vary (40–70%) depending on substituent reactivity and catalyst efficiency .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps, with ligand-to-metal ratios adjusted to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity, while toluene/water biphasic systems improve Suzuki coupling efficiency .

- Temperature Control : Pyrazole ring formation at 80–100°C avoids decomposition, while pyrimidine coupling may require reflux (120–140°C) .

- Additives : Use of K₂CO₃ or Cs₂CO₃ as bases in cross-coupling reactions improves nucleophilic displacement efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.